Home > Products > Screening Compounds P79371 > (2,4-Difluorophenyl) hex-5-enoate
(2,4-Difluorophenyl) hex-5-enoate -

(2,4-Difluorophenyl) hex-5-enoate

Catalog Number: EVT-3986050
CAS Number:
Molecular Formula: C12H12F2O2
Molecular Weight: 226.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate

  • Compound Description: This compound is a key intermediate in the synthesis of posaconazole, a broad-spectrum antifungal medication. []

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO)

  • Compound Description: VN-CHO is a derivative of Voriconazole (VN), an antifungal drug. It is synthesized through photoredox-catalyzed hydroxymethylation of VN followed by oxidation. The formyl group in VN-CHO makes it promising for further functionalization. []

3-Chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones

  • Compound Description: This series of compounds demonstrates notable antibacterial and antifungal activities. These activities are comparable to standard reference drugs, and molecular docking studies support their potential as antimicrobial agents. []

2-(2,4-Difluorophenyl)-5-nitropyridine

  • Compound Description: This compound's crystal structure reveals intermolecular interactions, including π–π stacking, contributing to its solid-state arrangement. []

N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hemihydrate

  • Compound Description: This compound's crystal structure is characterized by hydrogen bonding networks, forming tapes along a specific crystallographic axis. []

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

  • Compound Description: This compound was synthesized as part of a research effort to identify new antifungal agents. []

(1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane

  • Compound Description: This compound's crystal structure highlights its three-dimensional arrangement stabilized by weak intermolecular interactions. []

(+) - 5- (3,4-difluorophenyl) -5 - [(3-methyl-pyridine-2-oxo -1 (2h) - yl) methyl] imidazole-2,4-dione

  • Compound Description: This compound is identified as a potential active ingredient in drug formulations. []

(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid (AZD9898)

  • Compound Description: AZD9898 is a potent and selective oral inhibitor of leukotriene C4 synthase, developed as a potential treatment for asthma. []

Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: This compound's crystal structure has been determined, providing insights into its solid-state arrangement. []

(E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one

  • Compound Description: This compound combines thiazole and chalcone motifs, which are of interest in medicinal chemistry due to their potential biological activities. []

2- (2,4-difluorophenyl) -1,1-difluoro-1- (5-substituted - pyridin-2-yl)-3-(1H-tetrazol-1-yl) propan-2-ol

  • Compound Description: This compound and its related analogs represent a class of chemical structures. []

Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate

  • Compound Description: This compound is prepared through a multistep synthesis. []

Preladenant and SCH 412348

  • Compound Description: These are potent and selective antagonists of the adenosine A2A receptor, investigated for their potential in treating Parkinson's disease and depression. []

Diflunisal [MK-647; 5-(2,4-difluorophenyl)salicylic acid]

  • Compound Description: Diflunisal, a difluorophenyl derivative of salicylic acid, exhibits potent analgesic activity. It is significantly more potent than aspirin in rat models of hyperalgesia. []

Benzamide 4-(4-(4-(((3r,5r)-5-((1h-1,2,4-triazol-1-yl)méthyl)-5-(2,4-difluorophényl)tétrahydrofuran-3-yl)méthoxy)-3-méthylphényl)pipérazin-1-yl)-n-(2-hydroxycyclohexyl)

  • Compound Description: This compound exhibits antifungal properties and is under investigation for potential therapeutic applications against fungal infections. []

7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 4)

  • Compound Description: This compound demonstrates significant antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Its potency surpasses that of trovafloxacin against specific clinical isolates. []

(2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol [(2R,3R)-7]

  • Compound Description: This compound and its stereoisomers are triazole derivatives evaluated for their antifungal properties. [, , ]

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones

  • Compound Description: This series of optically active antifungal azoles has shown potent in vitro and in vivo antifungal activities. []

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Compound Description: TAK-456 is a new antifungal agent that has been selected for clinical trials. Its stereoisomers and metabolites have been synthesized and evaluated for their in vitro antifungal activity. []

1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin)

  • Compound Description: Nelotanserin is a potent inverse agonist of the 5-hydroxytryptamine(2A) (5-HT(2A)) receptor, investigated for its potential in treating insomnia. []

2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols

  • Compound Description: These compounds have shown antifungal activity against Candida albicans, likely by inhibiting 14α-demethylase. []

Tert-Butyl n- [2- {4- [6- amino-5- (benzoyl-2,4-difluorophenyl) pyridine-2-oxo -1 (2h) - yl] -3,5-difluorophenyl } ethyl) -l- al Raney carbonate

  • Compound Description: This compound and its related salts are potent inhibitors of the p38 MAP kinase enzyme. They hold promise for treating autoimmune diseases, inflammatory disorders, and cell proliferative diseases. []

1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids

  • Compound Description: This series of pyridonecarboxylic acids has been studied for its antibacterial activity and urinary recovery in mice. The substituents at the 6-position significantly influence their biological activity. []

4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines

  • Compound Description: This group of thiazol-2-amine derivatives, characterized by a 2,4-difluorophenyl unit and a 1H-1,2,4-triazole moiety, has been synthesized and evaluated for its antifungal and plant-growth-regulatory activities. []

7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of temafloxacin, an antibacterial agent. []

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)-phenoxy]-3-pyridinecarboxamide (Diflufenican)

  • Compound Description: Diflufenican is a herbicide that undergoes selective bond cleavage under different reaction conditions. []

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure reveals a network of hydrogen bonds, providing insights into its solid-state interactions. []

(±)-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1-(2,4-difluorophenyl)-1,4- dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid p-toluene-sulfonate hydrate (T-3262)

  • Compound Description: This compound, labeled with carbon-14, has been studied in rats and mice to understand its absorption, distribution, metabolism, and excretion properties. []

3‐(4‐Chlorophenyl)‐6‐(2,4‐difluorophenyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thiadiazine

  • Compound Description: This compound's crystal structure provides information about its molecular conformation and planarity. []

4-[(2,4-Difluorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound's crystal structure reveals the presence of intra- and intermolecular hydrogen bonds that contribute to its three-dimensional structure. []

2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone

  • Compound Description: This compound's crystal structure provides insights into the spatial arrangement of its molecular components. []

{3-[5-(4-chlorophenyl)-1h-pyrrolo(2,3-b)pyridine-3-carbonyl]-2,4-difluorophenyl)}-amide of propane-1-sulfonic acid

  • Compound Description: A specific amorphous form of this compound is formulated with HPMCAS (hydroxypropyl methylcellulose acetate succinate) for potential pharmaceutical use. []

1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols

  • Compound Description: This series of fluconazole derivatives was designed and synthesized to discover more potent, less toxic, and broad-spectrum antifungal agents. []

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Voriconazole)

  • Compound Description: New efficient, cost-effective, and industrially viable processes have been developed for synthesizing a substantially pure form of Voriconazole with high chiral purity. [, , ]

4‐(2,4‐Difluorophenyl)‐2‐(N‐methylcarbamoyl)phenyl acetate

  • Compound Description: The crystal structure of this compound has been analyzed to understand its molecular geometry and conformation. []

(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

  • Compound Description: This compound's crystal structure has been studied, revealing details about its molecular geometry and intermolecular interactions. []

1-[2-[(substituted-phenyl)methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles]

  • Compound Description: This series of compounds has shown better antifungal activity than fluconazole in vitro, with some compounds showing even better activity than sulconazole. []

N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide dichloromethane 0.62-solvate

  • Compound Description: This compound's crystal structure highlights its three-dimensional arrangement, influenced by intermolecular hydrogen bonding. []

(4R,5R)- and (4S,5R)-5-(2,4-difluorophenyl)-4-methyl-5[(1H-1,2,4-triazol-1-yl)methyl]-3-[4-(trifluoromethyl)benzoyl]oxazolidine

  • Compound Description: These triazole antifungals were designed as potential cytochrome P-450 14α-demethylase inhibitors. The (4R,5R)-isomer showed significantly greater antifungal activity. []

(E)-3-[1-(2,4-Difluorophenyl)ethyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine

  • Compound Description: This compound's crystal structure reveals its molecular conformation and the presence of weak intermolecular interactions. []

Properties

Product Name

(2,4-Difluorophenyl) hex-5-enoate

IUPAC Name

(2,4-difluorophenyl) hex-5-enoate

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

InChI

InChI=1S/C12H12F2O2/c1-2-3-4-5-12(15)16-11-7-6-9(13)8-10(11)14/h2,6-8H,1,3-5H2

InChI Key

GVISLZIRBKDSSG-UHFFFAOYSA-N

SMILES

C=CCCCC(=O)OC1=C(C=C(C=C1)F)F

Canonical SMILES

C=CCCCC(=O)OC1=C(C=C(C=C1)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.